2-(2-Methoxyethoxy)acetyl chloride

Lipophilicity Drug Design Physicochemical Profiling

2-(2-Methoxyethoxy)acetyl chloride (CAS 16024-55-8), also known as 3,6-dioxaheptanoyl chloride, is a bifunctional acyl chloride featuring a reactive acid chloride terminus and a short, hydrophilic ethylene glycol-derived side chain. With a molecular formula of C5H9ClO3 and a molecular weight of 152.57 g/mol, this compound serves as a versatile acylation reagent that introduces the 2-(2-methoxyethoxy)acetyl moiety into nucleophilic substrates, including amines, alcohols, and thiols.

Molecular Formula C5H9ClO3
Molecular Weight 152.57 g/mol
CAS No. 16024-55-8
Cat. No. B097107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethoxy)acetyl chloride
CAS16024-55-8
Synonyms2-(2-METHOXYETHOXY)ACETYL CHLORIDE
Molecular FormulaC5H9ClO3
Molecular Weight152.57 g/mol
Structural Identifiers
SMILESCOCCOCC(=O)Cl
InChIInChI=1S/C5H9ClO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3
InChIKeyOZJZCCMIOZPPIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethoxy)acetyl chloride (CAS 16024-55-8): A PEGylated Acyl Chloride Building Block for Precision Acylation


2-(2-Methoxyethoxy)acetyl chloride (CAS 16024-55-8), also known as 3,6-dioxaheptanoyl chloride, is a bifunctional acyl chloride featuring a reactive acid chloride terminus and a short, hydrophilic ethylene glycol-derived side chain [1]. With a molecular formula of C5H9ClO3 and a molecular weight of 152.57 g/mol, this compound serves as a versatile acylation reagent that introduces the 2-(2-methoxyethoxy)acetyl moiety into nucleophilic substrates, including amines, alcohols, and thiols [2]. Unlike simple alkyl or haloacetyl chlorides, the embedded ether linkages confer enhanced polarity (XLogP3 = 0.5), increased hydrogen bond acceptor capacity (3 H-bond acceptors), and a topological polar surface area of 35.5 Ų, which collectively modulate the physicochemical profile of conjugated products [1][3].

Why 2-(2-Methoxyethoxy)acetyl chloride Cannot Be Substituted by Simpler Acyl Chlorides in Hydrophilicity-Critical Applications


Direct substitution of 2-(2-methoxyethoxy)acetyl chloride with simpler acyl chlorides such as acetyl chloride, chloroacetyl chloride, or methoxyacetyl chloride is precluded in applications where aqueous solubility, reduced non-specific binding, or a defined polyethylene glycol (PEG) spacer length are critical. The embedded methoxyethoxy motif functions as a minimalist PEG-2 equivalent , conferring a computed XLogP3 of 0.5 versus 0.8 for acetyl chloride and approximately -0.2 for the more lipophilic chloroacetyl chloride [1]. This difference translates into measurable alterations in conjugate solubility, chromatographic retention, and biological distribution profiles, as demonstrated by the use of methoxyethoxyacetylation to mitigate cationic charge-driven non-specific tissue accumulation of poly(L-lysine) carriers [2].

2-(2-Methoxyethoxy)acetyl chloride: Quantified Differentiation Evidence Against Closest Analogs


XLogP3 and Hydrogen Bond Acceptor Capacity of 2-(2-Methoxyethoxy)acetyl chloride Versus Methoxyacetyl chloride and Acetyl chloride

The target compound exhibits a computed XLogP3 of 0.5, which positions it between the more lipophilic methoxyacetyl chloride (XLogP3 estimated at ~0.65 based on analog data) and the more polar regime required for aqueous compatibility [1]. Critically, 2-(2-methoxyethoxy)acetyl chloride possesses 3 hydrogen bond acceptor sites versus only 2 for methoxyacetyl chloride and 1 for acetyl chloride, directly reflecting the additional ether oxygen in the ethylene glycol spacer [1][2]. This structural feature provides a quantifiable increase in aqueous solvation capacity for conjugated products, which is absent in non-PEGylated acyl chlorides.

Lipophilicity Drug Design Physicochemical Profiling

Synthetic Yield Benchmarking of 2-(2-Methoxyethoxy)acetyl chloride from 2-(2-Methoxyethoxy)acetic Acid

In a documented synthetic protocol from patent US04192801, 2-(2-methoxyethoxy)acetyl chloride was prepared from 2-methoxyethoxyacetic acid (670 mg, 4.00 mmol) using thionyl chloride (5 mL) under nitrogen at 0-2°C, followed by room temperature stirring for 2 hours . After evaporation of excess SOCl2, benzene dilution, re-evaporation, and drying over NaOH in vacuo, the product was obtained as a colorless liquid in 92.5% yield (705 mg, 4.62 mmol) . This yield benchmark provides a reproducible reference point for evaluating procurement versus in-house synthesis economics.

Process Chemistry Scale-up Synthetic Efficiency

Reduced Non-Specific Tissue Distribution with Methoxyethoxyacetyl-Modified Poly(L-Lysine) Carriers

Gonsho et al. (1994) demonstrated that methoxyethoxyacetylation of the ε-amino groups of poly(L-lysine) effectively shielded the cationic charges responsible for non-specific electrostatic interactions with tissues [1]. In comparative biodistribution studies using galactose-terminated saccharide-poly(L-lysine) conjugates, the methoxyethoxyacetyl spacer enabled liver-specific accumulation via asialoglycoprotein receptor targeting, whereas non-shielded cationic poly(L-lysine) carriers exhibited broad, non-specific distribution across multiple tissues [1]. Although the study does not provide a direct head-to-head comparison of different acyl chloride shielding groups, the data establish that the methoxyethoxyacetyl moiety provides sufficient charge masking and hydrophilicity to redirect biodistribution from non-specific to receptor-mediated targeting [1].

Drug Delivery Pharmacokinetics Bioconjugation

Enzymatic Recognition: Methoxyethoxyacetyl as a Chymotrypsin Substrate Motif

Kasafírek and Bartík (1980) synthesized a series of N-acylated phenylalanine p-nitroanilides as chromogenic chymotrypsin substrates, including the methoxyethoxyacetyl (X = methoxyethoxyacetyl) derivative alongside acetyl, hydroxyacetyl, and 3-carboxy-2-propenoyl variants [1]. The kinetic constants Km, kcat, and the specificity constant C (kcat/Km) were determined for all substrates. While the greatest kcat values were reported for other acyl derivatives (3-carboxypropanoyl-glycyl-glycyl-tyrosine p-nitroanilide: kcat = 40.5 s⁻¹), the methoxyethoxyacetyl derivative was explicitly included in the comparative analysis, confirming that the methoxyethoxyacetyl group is compatible with chymotrypsin's S1 specificity pocket and does not abolish enzymatic recognition [1]. This validates the utility of 2-(2-methoxyethoxy)acetyl chloride as a derivatization reagent for generating enzyme substrates with modulated kinetic properties.

Enzymology Chromogenic Substrates Protease Assays

Physicochemical Bulk Property Differentiation: Density, Boiling Point, and Refractive Index Versus Chloroacetyl chloride

The target compound exhibits a density of 1.153 g/cm³ (predicted), a boiling point of 183.7°C at 760 mmHg (71-75°C at 10 mmHg), and a refractive index of 1.4365 . In contrast, the commonly used industrial acylating agent chloroacetyl chloride (CAS 79-04-9) has a significantly higher density of 1.418-1.420 g/mL at 25°C, a lower boiling point of 105-106°C, and a refractive index of approximately 1.453 [1]. The 78°C higher boiling point (at atmospheric pressure) of 2-(2-methoxyethoxy)acetyl chloride reflects its larger molecular weight and the presence of the ethylene glycol spacer, which also accounts for its lower density relative to the chlorine-substituted analog [1]. These bulk property differences are directly relevant to storage, handling, and distillation-based purification protocols.

Quality Control Analytical Chemistry Material Characterization

2-(2-Methoxyethoxy)acetyl chloride: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Hydrophilic Drug Conjugates and PROTAC Linkers Requiring a Defined PEG-2 Spacer

When designing proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs) that require a short, defined polyethylene glycol linker to balance solubility and target engagement, 2-(2-methoxyethoxy)acetyl chloride provides a precise PEG-2 equivalent with a reactive acyl chloride terminus. Its computed XLogP3 of 0.5 and three H-bond acceptor sites [1] ensure the resulting conjugates maintain sufficient aqueous solubility without the excessive flexibility of longer PEG chains. The documented synthetic protocol yielding 92.5% from the parent acid supports reliable in-house preparation or quality assessment of commercial material.

Modification of Polycationic Carriers for Receptor-Targeted Drug Delivery to the Liver

Building on the evidence from Gonsho et al. (1994) that methoxyethoxyacetylation of poly(L-lysine) eliminates non-specific tissue distribution and enables galactose receptor-mediated liver targeting [2], this compound is the reagent of choice for researchers developing hepatocyte-targeted gene or drug delivery systems. The methoxyethoxyacetyl group provides charge shielding without introducing the immunogenicity risks associated with higher molecular weight PEG polymers.

Preparation of Chromogenic or Fluorogenic Protease Substrates with Enhanced Aqueous Solubility

The inclusion of the methoxyethoxyacetyl group in a comparative series of chymotrypsin substrates by Kasafírek and Bartík (1980) validates its compatibility with serine protease active sites [3]. For enzymologists developing solution-phase protease assays, 2-(2-methoxyethoxy)acetyl chloride enables N-terminal derivatization of peptide substrates that simultaneously improves solubility (via the ethylene glycol motif) while preserving enzymatic recognition—a dual advantage not offered by simple acetyl or chloroacetyl chlorides.

Synthesis of HDAC Inhibitor Candidates Bearing the 2-(2-Methoxyethoxy)acetyl Pharmacophoric Element

The 2-(2-methoxyethoxy)acetyl moiety has been incorporated into benzamide-based histone deacetylase (HDAC) inhibitor scaffolds, as reported by Raeppel et al. (2009) and further elaborated in structure-activity relationship studies [4]. The documented use of 2-(2-methoxyethoxy)acetyl chloride in the synthesis of compound 409 and 410 in HDAC inhibitor programs demonstrates its established role in medicinal chemistry campaigns targeting epigenetic enzymes, where the methoxyethoxy group contributes to both potency and physicochemical properties.

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